molecular formula C24H24N4O3 B4941239 N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide

N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide

Cat. No. B4941239
M. Wt: 416.5 g/mol
InChI Key: GXSHCRHLBZKKRI-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide, also known as MB-PB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MB-PB belongs to the class of benzotriazole derivatives and is known for its unique chemical properties, which make it an ideal candidate for various research studies.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide involves the binding of the compound to specific target proteins, which results in the inhibition of their activity. N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide has been found to bind to various proteins, including heat shock protein 90 (Hsp90), which is known to play a critical role in the progression of cancer. By inhibiting the activity of Hsp90, N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide has been found to be an effective tool in the treatment of cancer.
Biochemical and Physiological Effects
N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosine kinases, which play a critical role in the progression of cancer. N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide has also been found to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide has been found to have anti-inflammatory properties, which make it an ideal candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be non-toxic and has a low risk of side effects. However, one of the limitations of N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide is that it has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide has a short half-life, which can make it challenging to use in long-term studies.

Future Directions

There are several future directions for the use of N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide in scientific research. One potential direction is the study of its potential use in the treatment of various neurological diseases, including Alzheimer's disease and Parkinson's disease. N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide has been found to have neuroprotective properties, which make it an ideal candidate for the treatment of these diseases. Additionally, N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide could be used in the study of various viral diseases, including COVID-19, due to its potential antiviral properties. Overall, N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide has significant potential for various scientific research applications and will likely continue to be an important tool in the study of various diseases and biological processes.

Synthesis Methods

The synthesis of N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide involves a multi-step process that includes the reaction of 4-methoxyphenyl hydrazine with 2,4-dimethylbenzoyl chloride to form 2-(4-methoxyphenyl)-2,4-dimethyl-1H-benzimidazole. This intermediate is then reacted with 2-amino-5-methyl-1,3,4-thiadiazole to form N-(2-(4-methoxyphenyl)-2,4-dimethyl-1H-benzimidazol-5-yl)-5-methyl-1,3,4-thiadiazol-2-amine. The final step involves the reaction of N-(2-(4-methoxyphenyl)-2,4-dimethyl-1H-benzimidazol-5-yl)-5-methyl-1,3,4-thiadiazol-2-amine with 3-bromoanisole to form N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide has been extensively studied for its potential use in various scientific research studies. It has been found to be an effective tool in the study of protein-protein interactions and has been used in various biochemical assays to understand the mechanism of action of various proteins. N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide has also been used in the study of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-4-12-31-20-7-5-6-17(14-20)24(29)25-21-15-23-22(13-16(21)2)26-28(27-23)18-8-10-19(30-3)11-9-18/h5-11,13-15H,4,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSHCRHLBZKKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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